molecular formula C14H16FNO4 B5575772 3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B5575772
M. Wt: 281.28 g/mol
InChI Key: PWDABIYNXIIURK-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the well-known drug, thalidomide. FPOP has shown promising results in scientific research, particularly in the fields of cancer treatment and drug delivery.

Scientific Research Applications

Polymer Science Applications

  • Polyurethane and Polyurea Synthesis : Research by Mallakpour and Rafiee explores the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties using ionic liquids and microwave irradiation for polymerization. This method yields polymers with moderate viscosities, good yields, and solubility in organic solvents, suggesting potential applications in materials science (Mallakpour & Rafiee, 2007).

Agricultural Fungicides

  • Famoxadone Development : Sternberg et al. discuss the discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides. Famoxadone shows excellent control of plant pathogens, marking a significant advancement in agricultural fungicides (Sternberg et al., 2001).

Medical Research and Diagnostics

  • Tissue pH Indicators : Maeda et al. synthesized fluoromethyl-, fluoroethyl-, and fluoropropyl-oxazolidine-2,4-diones as potential indicators of tissue pH, exploring their synthesis and labeling with fluorine-18. Such compounds could serve as valuable tools in medical imaging and diagnostics (Maeda et al., 1989).

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-14(2)12(17)16(13(18)20-14)8-3-9-19-11-6-4-10(15)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDABIYNXIIURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CCCOC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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